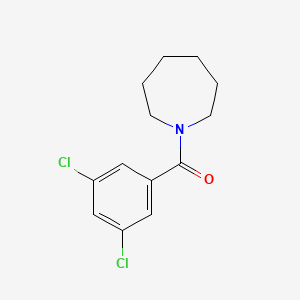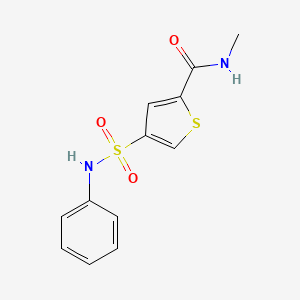![molecular formula C19H24ClN3O3 B5529894 1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5529894.png)
1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone typically involves multi-step reactions, starting from basic chemical building blocks to the final complex molecule. For instance, derivatives of piperazine, a core component of the molecule , have been synthesized through reactions involving chloroaniline, bis-(2-chloroethyl) amine hydrochloride, and bromo-3-chloropropane, achieving an overall yield of 45.7% in one study (Mai, 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone is characterized using various analytical techniques, such as X-ray diffraction and density functional theory (DFT). These studies help in understanding the spatial arrangement of atoms within the molecule, which is crucial for its reactivity and interactions. An example is the structural analysis of a dichlorophenyl piperazine derivative, where single-crystal X-ray diffraction and DFT were used to elucidate its structure (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of this compound encompasses its ability to undergo various transformations, including alkylation, acidulation, and hydrolysis. These reactions are pivotal for synthesizing pharmaceutical intermediates and exploring the compound's chemical behavior. A study on a related piperazine compound details its synthesis process, providing insights into its chemical properties (Quan, 2006).
Scientific Research Applications
Synthesis and Medicinal Intermediates
Research has focused on the synthesis of medicinal intermediates like piperazines, which are crucial for developing various pharmaceutical compounds. The synthesis involves key intermediates that could relate to or include structures similar to "1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone" for the preparation of 1,4-N,N-substituted piperazines. These intermediates play a significant role in the synthesis of compounds with potential therapeutic applications, illustrating the importance of such chemical structures in medicinal chemistry (Xue Weiliang, 2008).
Pharmacological Effects and Metabolism
Some studies explore the pharmacological effects and metabolism of compounds structurally related to "1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone". For instance, research on dopamine D(4)-selective antagonists that share similar piperazine structures provides insights into their metabolic pathways, highlighting the significance of understanding the biotransformation processes for developing effective therapeutic agents. These studies contribute to a broader understanding of the pharmacokinetics and pharmacodynamics of piperazine-based compounds (K. Zhang et al., 2000).
Antifungal and Antibacterial Activity
Compounds with the piperazine motif, similar to "1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone", have been evaluated for their antifungal and antibacterial activities. Studies have demonstrated that certain piperazine derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. These findings suggest the utility of such compounds in addressing microbial resistance and developing new antimicrobial therapies (Rakesh P. N. Roshan, 2018).
Analytical and Forensic Applications
In forensic science, the detection of piperazine derivatives, including those structurally related to "1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone", is crucial for identifying illicit substances. Research has developed simple, rapid screening methods for detecting piperazine compounds in forensic samples, demonstrating the relevance of analytical chemistry in legal and forensic contexts. These methods facilitate the identification and quantification of piperazine-based drugs, aiding in forensic investigations and drug enforcement efforts (W. P. Silva et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[4-(2-chlorophenyl)-2-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-14-11-23(16-8-5-4-7-15(16)20)19(26)13-22(14)18(25)12-21-10-6-2-3-9-17(21)24/h4-5,7-8,14H,2-3,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEBOIOMOURQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CN2CCCCCC2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(2-Chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5529812.png)
![5-(2-furoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5529824.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5529827.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529831.png)
![N-(2,3-difluoro-4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529836.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)



![ethyl 4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5529882.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5529886.png)

![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)
![2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5529909.png)